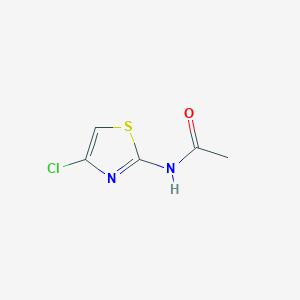

N-(4-chlorothiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTCWGSJNRDNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726265 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-43-2 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chlorothiazole

Introduction

The 2-aminothiazole moiety is a cornerstone structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The targeted introduction of a chlorine atom at the 4-position of this scaffold yields 2-amino-4-chlorothiazole, a versatile and highly valuable building block for the synthesis of more complex molecules in drug discovery programs. Its strategic importance necessitates robust, efficient, and well-understood synthetic routes.

This technical guide provides a comprehensive exploration of the primary synthetic strategies for obtaining 2-amino-4-chlorothiazole. As a self-validating system, this document delves into the mechanistic underpinnings of each pathway, explains the causal logic behind experimental choices, and furnishes detailed protocols suitable for implementation in a research and development setting. We will dissect two principal, logically distinct approaches:

-

Pathway A: Direct Cyclization via Hantzsch Synthesis, constructing the chlorinated thiazole ring in a single core transformation.

-

Pathway B: Post-Cyclization Chlorination, involving the synthesis of the parent 2-aminothiazole followed by regioselective chlorination.

Through a comparative analysis, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to select and execute the optimal synthesis for their specific application.

Pathway A: Direct Cyclization with 1,3-Dichloroacetone

The most direct and convergent approach to 2-amino-4-chlorothiazole is a variation of the classic Hantzsch thiazole synthesis.[1][3] This venerable reaction, first reported in the late 19th century, involves the condensation of an α-haloketone with a thioamide.[4] For our target molecule, the logical precursors are thiourea and a three-carbon α,α'-dihaloketone, specifically 1,3-dichloroacetone.

Mechanistic Rationale

The reaction proceeds through a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration. The choice of 1,3-dichloroacetone is critical; one chlorine atom serves as the leaving group for the initial S_N2 reaction, while the second chlorine atom remains on the carbon that will become the 4-position of the final thiazole ring.

The mechanism unfolds as follows:

-

Nucleophilic Attack (S_N2): The sulfur atom of thiourea, being a potent nucleophile, attacks one of the electrophilic α-carbons of 1,3-dichloroacetone, displacing a chloride ion to form an S-alkylated isothiouronium salt intermediate.

-

Tautomerization & Cyclization: Following a proton transfer or tautomerization, the terminal amino group of the intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl. This step forms a five-membered heterocyclic intermediate (a thiazoline derivative).

-

Dehydration & Aromatization: The resulting hydroxyl group is eliminated as water, a process often facilitated by the acidic conditions generated (HCl byproduct) or by heating. This dehydration step results in the formation of the stable, aromatic 2-aminothiazole ring.

Caption: Hantzsch synthesis of 2-amino-4-chlorothiazole.

Experimental Protocol: Synthesis from 1,3-Dichloroacetone and Thiourea

This protocol is adapted from established Hantzsch synthesis procedures and specifically tailored for the target molecule.[5]

Materials:

-

1,3-Dichloroacetone (1.0 eq)

-

Thiourea (1.0 to 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol

-

Sodium bicarbonate (NaHCO₃) or Cesium carbonate (Cs₂CO₃) for neutralization

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.05 eq) in anhydrous DMF (or isopropanol) to a concentration of approximately 0.5 M.

-

Addition of Dichloroacetone: To the stirring solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup & Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. The product will likely be the hydrochloride salt. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-amino-4-chlorothiazole.

Data Summary: Pathway A

| Parameter | Condition | Rationale / Notes |

| Solvent | DMF, Isopropanol, Ethanol | Polar aprotic (DMF) or protic (alcohols) solvents are effective at solubilizing the reactants. |

| Temperature | 70-80 °C | Heating is required to overcome the activation energy for the cyclization and dehydration steps.[5] |

| Stoichiometry | ~1:1 (Thiourea:Dichloroacetone) | A slight excess of thiourea can be used to ensure complete consumption of the dichloroacetone. |

| Typical Yield | 40-60% | Yields can be variable and are sensitive to reaction conditions and purity of starting materials. |

Pathway B: Post-Cyclization Chlorination

An alternative and often complementary strategy involves the initial synthesis of the parent 2-aminothiazole, followed by a regioselective chlorination step to install the chlorine atom at the C4 position. This two-step approach offers different logistical considerations, particularly regarding the handling of starting materials and control of selectivity.

Step 1: Synthesis of 2-Aminothiazole

The precursor, 2-aminothiazole, is readily synthesized via the standard Hantzsch reaction using thiourea and an appropriate two-carbon α-haloaldehyde, most commonly chloroacetaldehyde or its more stable synthetic equivalents like chloroacetaldehyde diethyl acetal.[6] The reaction is mechanistically analogous to that described in Pathway A.

Step 2: Regioselective Chlorination with N-Chlorosuccinimide (NCS)

With 2-aminothiazole in hand, the key challenge is the selective introduction of a chlorine atom. The 2-aminothiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The primary positions for attack are C5 and, to a lesser extent, C4. However, the C5 position is generally more electronically activated. To achieve C4 selectivity, careful choice of the chlorinating agent and conditions is paramount.

Reagent Selection: The Case for N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a superior reagent for this transformation for several reasons:[7]

-

Safety and Handling: NCS is a stable, crystalline solid, making it significantly easier and safer to handle than gaseous chlorine or corrosive liquids like sulfuryl chloride.[7]

-

Mild Conditions: Reactions with NCS can often be performed under mild conditions, preserving sensitive functional groups.[8]

-

Tunable Reactivity: Its reactivity can be modulated by the choice of solvent and the presence or absence of acid catalysts, allowing for fine-tuning of selectivity.[9][10]

Mechanism of Electrophilic Chlorination:

The reaction proceeds via a standard electrophilic aromatic substitution (S_EAr) mechanism. The electron-withdrawing succinimide moiety polarizes the N-Cl bond, making the chlorine atom electrophilic (a source of "Cl⁺").[8][11] The electron-rich thiazole ring attacks this electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (like the solvent or succinimide anion) restores the aromaticity of the ring, yielding the chlorinated product.

Caption: Electrophilic chlorination of 2-aminothiazole using NCS.

Experimental Protocol: Chlorination of 2-Aminothiazole

This protocol is designed for the regioselective chlorination of 2-aminothiazole at the 4-position.

Materials:

-

2-Aminothiazole (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.0-1.1 eq)

-

Glacial Acetic Acid or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid (or DCM) to a concentration of 0.2-0.5 M. Cool the solution to 0-5 °C in an ice bath.

-

Addition of NCS: Add N-chlorosuccinimide (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction closely by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching and Neutralization: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice. Slowly neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution (to remove any residual oxidant) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified via column chromatography on silica gel or by recrystallization to afford pure 2-amino-4-chlorothiazole.

Data Summary: Pathway B

| Parameter | Condition | Rationale / Notes |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild, solid reagent offering good control and safety.[7] |

| Solvent | Acetic Acid, DCM, Chloroform | Solvent choice can influence reactivity and selectivity. Acetic acid can act as a catalyst.[11] |

| Temperature | 0-5 °C | Low temperature is crucial to control the exotherm and improve regioselectivity, minimizing over-chlorination. |

| Stoichiometry | ~1:1 (2-AT:NCS) | A slight excess of NCS ensures full conversion, but a large excess risks dichlorination. |

| Typical Yield | 60-80% | This pathway can offer higher yields if the chlorination step is well-optimized. |

Comparative Analysis and Conclusion

The choice between direct cyclization (Pathway A) and post-cyclization chlorination (Pathway B) depends on several factors inherent to the research or manufacturing environment.

| Feature | Pathway A (Direct Cyclization) | Pathway B (Post-Cyclization Chlorination) |

| Convergence | More convergent (one core step). | Linear (two distinct steps). |

| Starting Materials | Requires 1,3-dichloroacetone, which can be less common or stable. | Requires chloroacetaldehyde (or equivalent) and 2-aminothiazole, which are common reagents. |

| Regioselectivity | Perfectly regioselective; the chlorine is pre-installed on the backbone. | Potentially problematic; risk of C5-chlorination or dichlorination if not carefully controlled.[12] |

| Yield & Purity | Often provides moderate yields and may require significant purification. | Can achieve higher overall yields with cleaner product profiles if each step is optimized. |

| Process Control | A single, often exothermic reaction to control. | Two distinct reactions to control, with the chlorination step being temperature-sensitive. |

Both pathways represent viable and field-proven methods for the synthesis of 2-amino-4-chlorothiazole. Pathway A (Direct Cyclization) offers the allure of convergency and absolute regiochemical control, making it an attractive option if 1,3-dichloroacetone is readily available and moderate yields are acceptable. Pathway B (Post-Cyclization Chlorination) provides greater flexibility in sourcing starting materials and can lead to higher yields and purity through careful, stepwise optimization. The use of N-chlorosuccinimide under controlled, low-temperature conditions is critical for the success of this route, mitigating the inherent risk of forming undesired regioisomers.

Ultimately, the optimal synthetic strategy will be determined by balancing the availability of starting materials, the scale of the synthesis, and the desired final purity of this pivotal intermediate for drug discovery and development.

References

-

Fiveable. (n.d.). N-Chlorosuccinimide Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Byers, J. R., & Dickey, J. B. (n.d.). 2-amino-4-methylthiazole. Organic Syntheses Procedure. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]

-

Simeon, F., Wendahl, M., & Pike, V. (2009). Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts. The Journal of Organic Chemistry, 74(6), 2578–2580. Retrieved from [Link]

-

Katritzky, A. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1411. Retrieved from [Link]

- Sandoz AG. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979.

- Jiangsu Jurong Chemical Co Ltd. (2012). Production process of N-chlorosuccinimide. Chinese Patent CN102329261A.

-

Various Authors. (n.d.). Synthesis of 2-(aminoacetylamino)thiazole derivatives and comparison of their local anaesthetic activity by the method of action potential. Retrieved from [Link]

-

Gilon, C., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 17(9), 10546-10555. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

-

Gołębiewski, W. M., & Gucma, M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

-

Various Authors. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. Retrieved from [Link]

-

Simeon, F. G., Wendahl, M. T., & Pike, V. W. (2009). ChemInform Abstract: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. ChemInform, 40(31). Retrieved from [Link]

-

Various Authors. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

-

Li, Y., et al. (2021). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 19(14), 3243-3247. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-chlorothiazol-2-yl)acetamide mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of N-(4-chlorothiazol-2-yl)acetamide

Abstract

This compound is a member of the 2-acetamidothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While the precise mechanism of action for this compound is not yet fully elucidated in publicly available literature, its structural motifs—the 2-aminothiazole core and the reactive chloroacetamide group—provide a strong foundation for hypothesizing its biological activities and molecular targets. This guide synthesizes information from related compounds to propose potential mechanisms of action and provides a comprehensive framework for their experimental validation. We will delve into the potential for this compound to induce various forms of programmed cell death, including apoptosis, autophagy, and ferroptosis, and outline detailed protocols for investigating these pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar molecules.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Its ability to engage in various non-covalent interactions allows it to bind to a wide range of biological targets. The addition of an acetamide group at the 2-position and a chlorine atom at the 4-position of the thiazole ring in this compound likely modulates its electronic properties and reactivity, influencing its pharmacokinetic profile and target engagement.

Derivatives of the N-(thiazol-2-yl)acetamide scaffold have demonstrated promising biological activities. For instance, various N-phenylacetamide derivatives containing a 4-arylthiazole moiety have shown antibacterial and nematicidal activity[2]. Furthermore, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have been identified as potent anticancer agents that are effective against both sensitive and resistant cancer cell lines[3][4]. These related compounds provide a critical starting point for understanding the potential therapeutic applications of this compound.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound and the known activities of related compounds, we can propose several plausible mechanisms of action.

Induction of Apoptosis and Autophagy

A study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a structurally related compound, revealed its ability to induce concomitant apoptotic and autophagic cell death in cancer cells[3][4]. It is plausible that this compound could share this mode of action.

-

Apoptosis: This programmed cell death pathway is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

-

Autophagy: This is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While primarily a survival mechanism, extensive or dysregulated autophagy can lead to cell death.

The interplay between apoptosis and autophagy is complex and context-dependent. A compound that can modulate both pathways could be a powerful tool for overcoming drug resistance in cancer therapy.

Induction of Ferroptosis

The presence of a chloro-N-acetamide group in the target molecule is particularly noteworthy. This functional group is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as cysteine. A recent study has demonstrated that compounds containing a chloro-N-acetamide moiety can induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides[5].

This off-target effect was observed for covalent inhibitors and PROTACs, suggesting that the chloro-N-acetamide warhead itself, rather than the specific targeting of an intended protein, was responsible for inducing ferroptosis[5]. This raises the strong possibility that this compound may also function as an inducer of ferroptosis.

Experimental Validation of Hypothesized Mechanisms

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following sections outline key experimental protocols.

General Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effects of this compound across a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines).

| Assay | Principle | Endpoint Measurement |

| MTT/XTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a formazan product. | Absorbance at a specific wavelength. |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Colorimetric or fluorometric measurement of LDH activity. |

| Trypan Blue Exclusion | Distinguishes between viable and non-viable cells based on membrane integrity. | Manual or automated cell counting. |

Investigation of Apoptosis

If cytotoxicity is observed, the next step is to determine if it is mediated by apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

-

Visualization of Apoptosis Induction Workflow:

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Investigation of Autophagy

To assess the role of autophagy, the formation of autophagosomes and the flux of the autophagic process should be monitored.

Experimental Protocol: LC3-II Turnover Assay

-

Cell Treatment: Treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against LC3. LC3-I is cytosolic, while LC3-II is lipidated and recruited to autophagosome membranes.

-

Analysis: An increase in the LC3-II/LC3-I ratio upon treatment indicates an induction of autophagy. A further increase in LC3-II in the presence of a lysosomal inhibitor confirms an active autophagic flux.

Signaling Pathway for Autophagy Induction:

Caption: Simplified signaling pathway of autophagy induction.

Investigation of Ferroptosis

Given the chloro-N-acetamide moiety, investigating ferroptosis is crucial.

Experimental Protocol: Lipid Peroxidation Assay

-

Cell Treatment: Treat cells with this compound. Include a positive control (e.g., erastin or RSL3) and a ferroptosis inhibitor (e.g., ferrostatin-1 or deferoxamine).

-

Staining: Stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY 581/591.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A shift in the fluorescence emission of the dye indicates lipid peroxidation.

-

Rescue Experiment: Co-treatment with a ferroptosis inhibitor should rescue the cell death phenotype if the mechanism is indeed ferroptosis.

Logical Relationship for Ferroptosis Identification:

Caption: Logic diagram for confirming ferroptosis induction.

Target Identification and Pathway Analysis

To identify the direct molecular targets of this compound, advanced proteomics approaches can be employed.

-

Affinity-based proteomics: Synthesize a probe molecule by attaching a biotin tag to this compound. This probe can be used to pull down binding partners from cell lysates, which can then be identified by mass spectrometry.

-

Chemoproteomics: Due to the covalent nature of the chloroacetamide group, activity-based protein profiling (ABPP) can be used to identify cysteine residues that are covalently modified by the compound.

Once potential targets are identified, downstream signaling pathways can be investigated using techniques such as RNA sequencing (to identify changes in gene expression) and phosphoproteomics (to identify changes in protein phosphorylation).

Conclusion

This compound is a compound with significant therapeutic potential, stemming from its privileged 2-aminothiazole scaffold and reactive chloroacetamide group. While its precise mechanism of action remains to be fully elucidated, strong evidence from related compounds suggests that it may act through the induction of apoptosis, autophagy, and/or ferroptosis. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to systematically investigate these potential mechanisms, identify molecular targets, and ultimately unlock the full therapeutic potential of this promising molecule. The insights gained from such studies will be invaluable for the rational design of next-generation therapies.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent advances in the synthesis of 2-amino-5-aryl/heteroaryl-1,3,4-thiadiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 92, 1-24. [Link]

-

Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5038. [Link][2]

- Gomha, S. M., et al. (2017).

- Rostom, S. A., et al. (2017). Discovery of new 4-anilino-2-phenylquinazoline derivatives as potent VEGFR-2 inhibitors with in-vivo antitumor activity. European journal of medicinal chemistry, 138, 1128-1144.

- Patel, R. V., et al. (2014). Synthesis of some new 2-amino-4-phenyl-6-(substituted phenyl) pyrimidine derivatives and their antimicrobial activity. Medicinal Chemistry Research, 23(3), 1279-1287.

-

Rana, A., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 13(1), 1-15. [Link][6][7]

-

Rossi, M., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276-8292. [Link][3][4]

-

Kopp, S., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. bioRxiv. [Link][5]

-

Riding, M. J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][1]

- Barrow, J. C. (2009). The 2-aminothiazole scaffold in medicinal chemistry. Expert opinion on drug discovery, 4(5), 571-583.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Thiazole Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiazole ring stands out as a privileged structure, forming the core of numerous compounds with potent and diverse antimicrobial activities.[2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of thiazole-based antimicrobials. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, offering field-proven insights for the rational design of next-generation antimicrobial agents.

The Thiazole Core: A Privileged Scaffold

The 1,3-thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This unique arrangement confers specific physicochemical properties, such as the ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.[3][4] The thiazole nucleus is a common feature in a variety of natural and synthetic compounds, including a number of clinically approved drugs, highlighting its biocompatibility and versatility.[1][5]

The antimicrobial potential of the thiazole scaffold is largely dictated by the nature and position of substituents on the ring. The primary points of modification are the C2, C4, and C5 positions. Understanding how substitutions at these sites influence antimicrobial potency, spectrum, and mechanism of action is the cornerstone of rational drug design in this chemical class.

Deconstructing the Structure-Activity Relationship

The antimicrobial activity of thiazole derivatives is intricately linked to the electronic and steric properties of the substituents attached to the thiazole ring. A systematic analysis of these relationships provides a roadmap for optimizing antimicrobial potency.

The Critical Role of Substituents at the C2 Position

The C2 position of the thiazole ring is a frequent site of substitution, often featuring an amino group (2-aminothiazoles) or a linkage to other heterocyclic systems.

-

2-Aminothiazoles: The 2-aminothiazole moiety is a key pharmacophore in many antimicrobial compounds.[6][7] The presence of this group can be crucial for interaction with molecular targets. Further substitution on the amino group can modulate activity. For instance, acylation of the 2-amino group has been shown to be a viable strategy for enhancing antimicrobial effects.[8]

-

Hybrid Molecules: A highly successful strategy in the development of potent thiazole antimicrobials involves the hybridization of the thiazole ring with other bioactive heterocyclic scaffolds at the C2 position.[9][10] This approach aims to combine the pharmacophoric features of two different classes of compounds to achieve synergistic or enhanced activity. Common heterocyclic partners include:

-

Pyrazolines and Pyrazoles: The incorporation of pyrazoline or pyrazole moieties often leads to compounds with broad-spectrum antibacterial and antifungal activity.[8][9] The nature and substitution pattern on the pyrazole or pyrazoline ring itself present further opportunities for SAR exploration.[11][12]

-

Other Heterocycles: Linkage to other heterocycles such as pyridine, coumarin, and triazole has also yielded compounds with significant antimicrobial properties.[1][11] The choice of the linked heterocycle can influence the compound's spectrum of activity and potential mechanism of action.

-

The Influence of Substituents at the C4 and C5 Positions

Substitutions at the C4 and C5 positions of the thiazole ring play a significant role in fine-tuning the antimicrobial profile of the lead compounds.

-

Aryl Substituents at C4: The presence of an aryl group at the C4 position is a common feature in many active thiazole derivatives.[13] The electronic nature of the substituents on this aryl ring can have a profound impact on activity.

-

Electron-Withdrawing Groups: Groups such as nitro (-NO2), chloro (-Cl), and fluoro (-F) on the C4-phenyl ring have been shown to enhance antibacterial activity.[1][12] These groups can modulate the electronic properties of the entire molecule, potentially improving its interaction with the target site.

-

Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH3) can sometimes lead to a decrease in activity, although this is not a universal rule and depends on the overall structure of the molecule.[1]

-

-

Modifications at C5: The C5 position offers another avenue for structural modification. Acyl group substitutions at this position have been reported to result in compounds with potent antibacterial activity.[8][9] The introduction of bulky or lipophilic groups at C5 can also influence the compound's pharmacokinetic properties.

The interplay between substituents at C2, C4, and C5 is complex and often non-additive. Therefore, a multi-parameter optimization approach is typically required to identify the ideal combination of substituents for maximal antimicrobial efficacy.

Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through a variety of mechanisms, often by targeting essential bacterial enzymes or processes.[11] The specific mechanism of action is largely determined by the overall structure of the molecule.

-

Inhibition of DNA Gyrase and Topoisomerase IV: A significant number of thiazole-based compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for DNA replication, recombination, and repair, making them attractive targets for antibacterial drug development. Molecular docking studies have often been employed to elucidate the binding interactions of thiazole derivatives with the active sites of these enzymes.[14]

-

Inhibition of Cell Division: Some thiazole derivatives have been shown to interfere with bacterial cell division by targeting the FtsZ protein.[1] FtsZ is a key component of the bacterial cytoskeleton and plays a central role in the formation of the division septum. Inhibition of FtsZ polymerization leads to filamentation and eventual death of the bacterial cell.

-

Inhibition of Cell Wall Synthesis: The MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, has been identified as a target for some thiazole antimicrobials.[6][14] Inhibition of MurB disrupts cell wall synthesis, leading to cell lysis.

-

Other Mechanisms: Other proposed mechanisms of action for thiazole antimicrobials include the inhibition of metabolic pathways and the disruption of cell membrane integrity.[11][13] The amphiphilic nature of some thiazole derivatives may facilitate their insertion into the bacterial cell membrane, leading to leakage of cellular contents and cell death.[13]

The following diagram illustrates the key molecular targets of thiazole antimicrobials.

Caption: Key molecular targets of thiazole antimicrobial agents.

Experimental Protocols for SAR Elucidation

A robust and systematic experimental workflow is essential for the successful elucidation of the SAR of thiazole antimicrobials. This typically involves chemical synthesis, antimicrobial susceptibility testing, and mechanistic studies.

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives often follows the well-established Hantzsch thiazole synthesis.[15] This method typically involves the condensation of a thioamide with an α-haloketone.[16] Modifications of this classical method, including the use of microwave irradiation, have been developed to improve reaction efficiency and yield.[11]

The following diagram outlines a generalized workflow for the synthesis and evaluation of thiazole antimicrobials.

Caption: A generalized workflow for the synthesis and evaluation of thiazole antimicrobials.

Antimicrobial Susceptibility Testing

The primary method for evaluating the antimicrobial activity of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[17]

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Mechanistic Assays

To elucidate the mechanism of action, specific enzyme inhibition assays can be performed based on the hypothesized target.

Protocol: DNA Gyrase Inhibition Assay (Illustrative Example)

-

Assay Components:

-

Purified bacterial DNA gyrase enzyme.

-

Supercoiled plasmid DNA (substrate).

-

ATP and necessary buffer components.

-

Test thiazole compound at various concentrations.

-

A known DNA gyrase inhibitor as a positive control (e.g., ciprofloxacin).

-

-

Assay Procedure:

-

In a reaction tube, combine the buffer, supercoiled plasmid DNA, and the test compound.

-

Initiate the reaction by adding the DNA gyrase enzyme and ATP.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

In the absence of an inhibitor, DNA gyrase will convert the supercoiled plasmid into a relaxed form.

-

An effective inhibitor will prevent this conversion, and the plasmid will remain in its supercoiled state.

-

The inhibitory activity can be quantified by densitometry of the DNA bands on the gel.

-

Quantitative SAR and Future Directions

The data generated from these experimental workflows can be used to develop Quantitative Structure-Activity Relationship (QSAR) models.[18] These models use statistical methods to correlate the chemical structures of the thiazole derivatives with their biological activities. QSAR can be a powerful tool for predicting the activity of novel, unsynthesized compounds, thereby guiding future synthetic efforts.

The future of thiazole antimicrobial research lies in the continued application of rational drug design principles, informed by a deep understanding of SAR. The exploration of novel hybrid molecules, the identification of new molecular targets, and the use of computational tools for in silico screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be crucial in the development of the next generation of thiazole-based drugs to combat the growing threat of antimicrobial resistance.[15]

Summary of Key SAR Principles for Thiazole Antimicrobials

| Position of Substitution | Key Structural Features | Impact on Antimicrobial Activity |

| C2 | 2-aminothiazole moiety | Often essential for activity; further substitution can modulate potency. |

| Hybridization with other heterocycles (e.g., pyrazoline, pyrazole) | Can significantly enhance potency and broaden the spectrum of activity. | |

| C4 | Aryl group (e.g., phenyl) | Common feature in active compounds. |

| Electron-withdrawing substituents on the C4-aryl ring (-NO2, -Cl, -F) | Generally increases antibacterial activity. | |

| Electron-donating substituents on the C4-aryl ring (-OCH3) | Often leads to a decrease in activity. | |

| C5 | Acyl groups | Can enhance antibacterial potency. |

References

-

Swathykrishna, S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

-

Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(12), 1735. [Link]

-

Petrou, A., Kartsev, V., Geronikaki, A., Glamoçlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

-

Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4988. [Link]

-

Desai, N. C., Pandya, D. D., & Trivedi, A. R. (2016). Synthesis and antimicrobial evaluation of some novel thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(2), 52-59. [Link]

-

Geronikaki, A., et al. (2017). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 22(11), 1883. [Link]

-

Sharma, P., & Kumar, A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. ChemProc, 12(1), 36. [Link]

-

Yadav, S., & Singh, P. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10459-10474. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1303, 137553. [Link]

-

Desai, N. C., et al. (2016). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Indian Journal of Heterocyclic Chemistry, 25(3&4), 303-306. [Link]

-

Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

-

Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). ResearchGate. [Link]

-

Asati, V., & Singh, P. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Omega, 5(13), 7069-7087. [Link]

-

Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

-

Kumar, D., & Kumar, N. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Chemical Technology, 14(4), 517-524. [Link]

-

Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Ovidius University Annals of Chemistry, 34(2), 69-90. [Link]

-

Fathima, A., & Al-Ghamdi, A. M. (2017). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Journal of Pure and Applied Microbiology, 11(2), 853-858. [Link]

-

Al-Suhaimi, E. A., & Al-Salahi, R. (2021). Current Development of Thiazole-Containing Compounds as Potential Antibacterials against Methicillin-Resistant Staphylococcus aureus. Molecules, 26(21), 6432. [Link]

-

Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

-

Borcea, A.-M., Ionuț, I., Crișan, O., & Oniga, O. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4988. [Link]

-

Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

-

Lesyk, R., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11855. [Link]

-

Oprish, I., et al. (2012). Biologically Active 4-Thiazolidinones: A Review of QSAR Studies and QSAR Modeling of Antitumor Activity. Current Computer-Aided Drug Design, 8(4), 288-301. [Link]

-

Geronikaki, A., et al. (2018). Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives. ResearchGate. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Semantic Scholar. [Link]

-

Desai, N. C., & Trivedi, A. R. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 21(11), 3741-3749. [Link]

-

Kumar, A., & Sharma, P. (2023). A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. ResearchGate. [Link]

-

Kumar, A., & Sharma, P. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry & Chemical Technology, 18(3), 429-436. [Link]

-

Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(4), 69-73. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Das, A., & Kumar, A. (2021). Antimicrobial Assay. In Peptide Therapeutics (pp. 139-145). Humana, New York, NY. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jchemrev.com [jchemrev.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. benthamdirect.com [benthamdirect.com]

A-Multi-Faceted-Strategy-for-the-Target-Identification-of-N-(4-chlorothiazol-2-yl)acetamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. It bridges the gap between a compound exhibiting a desirable phenotype and understanding its mechanism of action, which is essential for further development. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of the novel small molecule, N-(4-chlorothiazol-2-yl)acetamide. By integrating computational prediction with orthogonal experimental validation techniques, this document provides a logical and robust framework for scientists to identify and validate protein targets. We detail the causality behind experimental choices, provide step-by-step protocols for key methodologies—including in silico screening, affinity purification-mass spectrometry (AP-MS), and the Cellular Thermal Shift Assay (CETSA)—and emphasize self-validating systems to ensure scientific integrity. This guide is designed to serve as a technical resource, empowering researchers to elucidate the molecular mechanisms of uncharacterized bioactive compounds.

Part 1: The Strategic Imperative of Target Identification

The journey from a hit compound in a phenotypic screen to a validated drug candidate hinges on one crucial element: knowing its molecular target.[1] Without this knowledge, optimizing for potency and selectivity, predicting side effects, and understanding the biological mechanism of action becomes a matter of conjecture.[1] this compound, a compound with a thiazole core—a scaffold present in various biologically active molecules—serves as our model for this guide.[2][3][4] While derivatives of similar structures have shown antimicrobial and antiproliferative activities, the specific target of this compound remains unknown.[5][6]

Our strategy is built on a logical progression from broad, computational predictions to highly specific, empirical validations. This funneling approach maximizes efficiency, conserves resources, and builds a progressively stronger case for a specific target interaction.

Part 2: In Silico Hypothesis Generation: Charting the Probable Landscape

Before committing to resource-intensive wet lab experiments, computational methods offer a powerful and rapid means to generate initial hypotheses.[7] These in silico techniques analyze the structure of our query molecule to predict its likely protein partners based on vast databases of known interactions.[7][8]

Principle of Similarity: Learning from a Molecule's Relatives

The principle of "guilt-by-association" is a cornerstone of cheminformatics.[8] If this compound is structurally similar to known compounds, it may share their biological targets.

-

Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular-Input Line-Entry System) representation: CC(=O)NC1=NC=C(S1)Cl.

-

Database Query: Input the SMILES string into public web servers like SwissTargetPrediction, which compare the query molecule to a library of thousands of active compounds with known targets using a combination of 2D and 3D similarity metrics.[9]

-

Analyze Predictions: The output will be a ranked list of potential protein targets, often grouped by protein family (e.g., kinases, G-protein coupled receptors, enzymes).

-

Prioritize Hypotheses: Scrutinize the top-ranking predictions. Pay close attention to targets that appear with high frequency or are associated with structurally very similar analogs. For instance, the thiazole ring is a common feature in kinase inhibitors, making this protein family a plausible starting point.[10]

Data Presentation: Predicted Target Classes

The results from a tool like SwissTargetPrediction can be summarized for clarity.

| Target Class | Probability | Representative Targets | Rationale for Prioritization |

| Kinases | High | EGFR, SRC, ABL1 | Thiazole is a known kinase-binding scaffold. High representation in prediction results. |

| Enzymes | Moderate | Cyclooxygenases, Hydrolases | Predicted based on general structural features and chemical properties. |

| GPCRs | Low | Dopamine, Serotonin Receptors | Lower structural similarity to known GPCR ligands. |

Molecular Docking: A Virtual Glimpse of the Interaction

Once a high-priority target class, such as kinases, is identified, molecular docking can be used to predict the binding mode and estimate the affinity of the interaction.[7] This involves computationally placing the small molecule into the 3D structure of the potential protein target.[7]

Part 3: Experimental Target Discovery: Capturing the Binding Partner

Computational predictions are hypotheses that require empirical validation. The next phase employs the small molecule as a tool to physically isolate its binding partners from a complex biological milieu, such as a cell lysate. Affinity-based proteomics is the gold standard for this purpose.[1][11][12]

The "Fishing" Expedition: Affinity Purification-Mass Spectrometry (AP-MS)

The core principle of AP-MS is to use an immobilized version of the bioactive small molecule as "bait" to "fish" for its target proteins.[13] The captured proteins are then identified using high-resolution mass spectrometry.[11][14]

This is the most crucial, and often challenging, step. A derivative of this compound must be synthesized that incorporates a linker arm for attachment to a solid support (e.g., agarose beads) without disrupting its biological activity.[1] Structure-activity relationship (SAR) data is invaluable here; if not available, the linker should be placed at a position presumed to be non-essential for binding.

-

Probe Immobilization: Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose).[1]

-

Control Bead Preparation: Prepare control beads by either blocking the reactive groups or immobilizing a structurally similar but biologically inactive analog. This is a critical control for identifying non-specific binders.[15]

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Binding/Incubation: Incubate the cell lysate with both the probe-immobilized beads and the control beads.

-

Competition Experiment (Self-Validation): In a parallel incubation, add an excess of the original, "free" this compound to the lysate before adding the probe-immobilized beads. True targets will preferentially bind the free compound, preventing them from being captured by the beads.[11][15]

-

Washing: Rigorously wash the beads to remove proteins that bind non-specifically.

-

Elution: Elute the bound proteins from the beads.

-

Protein Identification: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: True targets should be highly enriched on the probe beads compared to the control beads and should show significantly reduced binding in the competition experiment.

Part 4: In-Cell Target Engagement: Verifying the Interaction in a Live Context

Identifying a protein that binds to a compound in vitro is a major step, but it's crucial to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[16][17][18]

The Principle of Thermal Stabilization

CETSA is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure.[19] This stabilization makes the protein more resistant to heat-induced denaturation.[17] By heating cells to various temperatures, one can measure the amount of the target protein that remains soluble. In the presence of a binding ligand, the protein will remain soluble at higher temperatures.[19][20]

-

Cell Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or this compound at a relevant concentration.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[19]

-

Cell Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or detergents.

-

Separation: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

-

Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the candidate protein using a specific detection method.

-

Western Blot: For a single, prioritized candidate from AP-MS.

-

Mass Spectrometry (MS-CETSA): For an unbiased, proteome-wide analysis.

-

-

Data Interpretation: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement in the cell.[18]

Part 5: Target Validation and Downstream Analysis

Confirming direct binding and cellular engagement builds a strong case, but final validation requires demonstrating that the interaction between the compound and the target protein is responsible for the observed biological effect.

Orthogonal Validation and Functional Assays

-

Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. If this compound loses its phenotypic effect in these modified cells, it provides powerful evidence that the target is correct.

-

Enzymatic/Functional Assays: If the identified target is an enzyme (e.g., a kinase), express and purify the protein. Perform in vitro assays to directly measure the compound's effect on its activity (e.g., IC50 determination). Commercial services are available for broad kinase profiling to assess both potency against the primary target and selectivity across the kinome.[10][21][22][23][24]

-

Pathway Analysis: Once the direct target is validated, investigate the downstream signaling consequences. Treat cells with the compound and use proteomic or transcriptomic approaches to see which cellular pathways are perturbed. This connects the molecular interaction to the broader biological response.

Conclusion: An Integrated and Iterative Approach

The identification of a small molecule's target is not a linear process but an iterative cycle of hypothesis generation and experimental testing. The strategy outlined in this guide—beginning with broad in silico predictions, followed by physical capture of binding partners using AP-MS, and confirmed by in-cell engagement via CETSA—provides a robust and scientifically rigorous framework. Each step provides a layer of validation for the next, building a compelling narrative that connects a molecule, its target, and its ultimate biological function. This integrated approach is essential for advancing chemical probes and drug candidates with a clear and validated mechanism of action.

References

- Title: Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling Source: PubMed Central URL

- Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC Source: PubMed Central URL

- Title: Target Identification and Validation (Small Molecules)

- Title: Kinome Profiling Service Source: MtoZ Biolabs URL

- Title: (PDF)

- Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL

- Title: Activity-Based Kinase Selectivity and Profiling Services Source: AssayQuant URL

- Title: KinomeView Profiling Source: Cell Signaling Technology URL

- Title: Identification of Direct Protein Targets of Small Molecules Source: ACS Chemical Biology URL

- Title: Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome Source: mediaTUM URL

- Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL

- Title: KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction Source: MDPI URL

- Source: Oncolines B.V.

- Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL

- Title: Affinity chromatography-based proteomics for drug target deconvolution....

- Title: SwissTargetPrediction · bio.

- Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL

- Title: A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates Source: PubMed URL

- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL

- Title: Computational/in silico methods in drug target and lead prediction - PMC Source: PubMed Central URL

- Title: Selected target prediction tools available on the Internet Source: ResearchGate URL

- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL

- Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

- Title: CETSA Source: CETSA URL

- Title: Proteomics - Wikipedia Source: Wikipedia URL

- Title: Cellular Thermal Shift Assay (CETSA)

- Title: Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

- Title: N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)

- Title: N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)

- Title: Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties Source: MDPI URL

Sources

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 9. bio.tools [bio.tools]

- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. CETSA [cetsa.org]

- 18. news-medical.net [news-medical.net]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. assayquant.com [assayquant.com]

- 23. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]

The Expanding Therapeutic Landscape of Chlorothiazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The chlorothiazole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, most notably exemplified by the diuretic and antihypertensive agent chlorothiazide. However, limiting the therapeutic perception of this versatile core to its diuretic effects would be a significant oversight. Emerging research has unveiled a wealth of biological activities associated with novel chlorothiazole derivatives, positioning them as promising candidates for a diverse range of therapeutic applications, including oncology, infectious diseases, and neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic potential of chlorothiazole compounds beyond their classical indications. We will delve into the synthesis of novel derivatives, explore their mechanisms of action, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The Chlorothiazole Core: A Foundation for Diverse Pharmacology

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring structural feature in a multitude of biologically active molecules.[1] The introduction of a chlorine atom to this scaffold, creating the chlorothiazole core, significantly influences the molecule's physicochemical properties, often enhancing its metabolic stability and membrane permeability, thereby improving its drug-like characteristics. While chlorothiazide remains the most prominent example, its mechanism of action, primarily through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, only scratches the surface of the pharmacological possibilities inherent in the chlorothiazole framework.[2]

Anticancer Applications of Chlorothiazole Derivatives

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with the thiazole nucleus showing considerable promise.[3] Several studies have highlighted the potential of chlorothiazole derivatives as potent and selective anticancer agents, operating through various mechanisms of action.

A Case Study: 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones

A novel series of hybrid molecules combining the chlorothiazole and thiazolidinone scaffolds has demonstrated significant anticancer activity.[4][5] Specifically, compounds like 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid have shown high levels of antimitotic activity against a panel of cancer cell lines, including leukemia, colon cancer, and breast cancer.[5]

Mechanism of Action: While the precise mechanism for this class of compounds is still under investigation, their activity is linked to the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent is crucial for their cytotoxic effects.[4]

Experimental Evaluation of Anticancer Activity: The anticancer potential of these compounds is typically assessed using a battery of in vitro assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[6]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: Prepare serial dilutions of the chlorothiazole compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Targeting the PI3K/AKT/ERK Signaling Pathways

Dysregulation of the PI3K/AKT and MAPK/ERK signaling pathways is a common feature in many cancers, driving cell proliferation and survival.[1][8] Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting these crucial pathways.[9]

Experimental Protocol: Western Blot Analysis of p-AKT and p-ERK

Western blotting is a technique used to detect specific proteins in a sample. To assess the inhibition of the AKT and ERK pathways, the phosphorylation status of these proteins is examined.

Step-by-Step Protocol:

-

Cell Lysis: Treat cancer cells with the chlorothiazole compound for a specified time. Lyse the cells using a lysis buffer (e.g., 1X SDS sample buffer) to extract total protein.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins based on their molecular weight.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[11]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (p-AKT) and ERK (p-ERK), as well as antibodies for total AKT and total ERK (as loading controls), typically overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-AKT and p-ERK, normalized to total AKT and ERK, respectively.

Signaling Pathway: PI3K/AKT and MAPK/ERK Inhibition

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways.

Antimicrobial Potential of Chlorothiazole Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiazole derivatives have been investigated for their antibacterial and antifungal properties.[13]

Hydrochlorothiazide Derivatives with Antimicrobial Activity

Recent studies have shown that derivatives of hydrochlorothiazide, a well-known diuretic, can be synthesized to exhibit moderate to potent antimicrobial activity against various bacterial and fungal strains.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17]

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the chlorothiazole compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[18]

-